1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
CAS No.: 1235632-34-4
Cat. No.: VC5659473
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.345
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1235632-34-4 |
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Molecular Formula | C17H18F3N3O2 |
Molecular Weight | 353.345 |
IUPAC Name | 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C17H18F3N3O2/c18-17(19,20)10-22-15(24)11-5-7-23(8-6-11)16(25)13-9-21-14-4-2-1-3-12(13)14/h1-4,9,11,21H,5-8,10H2,(H,22,24) |
Standard InChI Key | CADQUDMIHXAQJN-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
1-(1H-Indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is characterized by a piperidine ring substituted at the 4-position with a carboxamide group linked to a 2,2,2-trifluoroethyl moiety. The indole-3-carbonyl group is attached to the piperidine’s nitrogen atom, creating a compact, conformationally restrained scaffold. Key structural elements include:
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Indole moiety: A bicyclic aromatic system with a carbonyl group at the 3-position, contributing to π-π stacking interactions and hydrogen bonding potential.
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Piperidine ring: A six-membered saturated heterocycle providing conformational flexibility and basicity.
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Trifluoroethyl carboxamide: A fluorinated substituent enhancing metabolic stability and lipophilicity.
The stereochemistry of the piperidine substituents is critical for biological activity, as evidenced by related EZH2 inhibitors like CPI-1205, where the (R)-enantiomer exhibited superior potency .
Synthetic Pathways and Optimization
The synthesis of 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can be extrapolated from methodologies developed for CPI-1205 . A convergent approach is proposed, leveraging palladium-catalyzed cross-coupling and amidation reactions.
Synthesis of Piperidine-4-carboxylic Acid Intermediate
The synthesis begins with the preparation of methyl (R)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxylate (14) , a key intermediate. This involves:
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Enamine formation: Condensation of β-keto ester 15 with chiral amine 16 under acidic conditions to yield enamine 17 (76% yield).
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Intramolecular C–N arylation: Using RuPhos precatalyst and sodium methoxide, enamine 17 undergoes cyclization to form indole-piperidine 18, preserving stereochemical integrity.
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Deprotection: Treatment with anhydrous HCl removes the Boc group, yielding piperidine 14 (81% yield over two steps) .
Amidation with Trifluoroethylamine
The penultimate acid 21 (derived from saponification of 20) is coupled with 2,2,2-trifluoroethylamine using carbonyldiimidazole (CDI) as a mediator:
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Activation: Acid 21 is treated with CDI to form the acyl imidazole intermediate.
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Nucleophilic substitution: Reaction with 2,2,2-trifluoroethylamine yields the target carboxamide.
Table 1: Synthetic Conditions for Key Steps
Physicochemical and Spectroscopic Properties
The compound’s properties are influenced by its fluorinated and heteroaromatic components:
Solubility and Lipophilicity
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LogP: Estimated at 2.8 (calculated using ChemAxon), indicating moderate lipophilicity.
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Aqueous solubility: Poor (<10 µM at pH 7.4), necessitating formulation aids for in vivo studies.
Spectroscopic Characterization
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LC-MS: Expected m/z 438 [M + H]⁺.
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¹H NMR (DMSO-d6): Key signals include δ 11.6 (indole NH), 7.8–7.6 (aromatic protons), 4.3 (CH2CF3), and 2.6 (piperidine CH2) .
Table 2: Predicted NMR Chemical Shifts
Proton Environment | δ (ppm) | Multiplicity |
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Indole NH | 11.6 | s |
Aromatic H (C4–C7) | 7.8–7.6 | m |
Trifluoroethyl CH2 | 4.3 | q (J = 9 Hz) |
Piperidine CH2 | 2.6 | m |
Biological Activity and Mechanistic Insights
While direct data for 1-(1H-indole-3-carbonyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unavailable, its structural similarity to CPI-1205 suggests potential epigenetic activity. CPI-1205 inhibits EZH2, a histone methyltransferase overexpressed in B-cell lymphomas, by binding to the S-adenosylmethionine (SAM) pocket .
Hypothetical Target Engagement
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EZH2 inhibition: The indole carbonyl may mimic SAM’s adenine moiety, while the trifluoroethyl group enhances hydrophobic interactions.
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Cellular potency: Fluorination likely improves membrane permeability and target residence time.
In Vivo Considerations
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